ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Overview
Description
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a complex organic compound that features a benzothiazole moiety, a thiadiazole ring, and an ethyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the reaction of 2-mercaptobenzothiazole with 2-chloroacetic acid in the presence of potassium carbonate (K2CO3) to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid.
Conversion to Ethyl Ester: The acetic acid derivative is then esterified using ethanol and a catalytic amount of concentrated sulfuric acid (H2SO4) to form the ethyl ester.
Formation of Thiadiazole Ring: The final step involves the reaction of the ethyl ester with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiazole and thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can yield amines.
Scientific Research Applications
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant and antimicrobial properties.
Biological Research: The compound can be used as a probe to study the interactions of benzothiazole and thiadiazole derivatives with biological targets.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets:
Molecular Targets: The compound has been shown to interact with GABA (A) receptors, glutamate receptors, and Na/H exchangers.
Pathways Involved: These interactions can modulate neurotransmitter release and ion channel activity, leading to its anticonvulsant effects.
Comparison with Similar Compounds
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can be compared with other benzothiazole and thiadiazole derivatives:
Similar Compounds: Compounds such as 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide and 2-(1,3-benzothiazol-2-ylsulfanyl)ethyl acetate
Uniqueness: The presence of both benzothiazole and thiadiazole rings in a single molecule, along with the ethyl acetate group, makes this compound unique in terms of its chemical structure and potential biological activity.
Properties
IUPAC Name |
ethyl 2-[5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S3/c1-2-22-13(21)7-12-18-19-14(25-12)17-11(20)8-23-15-16-9-5-3-4-6-10(9)24-15/h3-6H,2,7-8H2,1H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQIMLNQAFMKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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